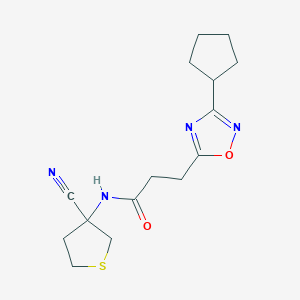
4-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester” is a versatile material used in scientific research. It is similar to “3-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester” which has a linear formula of C19H29BClNO2 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that the Buchwald–Hartwig reaction is a key method for carbon-nitrogen cross-coupling, which is a vital conversion in organic synthesis . This reaction has been used to create arylamines, key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
This compound serves as a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds. Its boronic ester moiety is a pivotal component in cross-coupling reactions like the Suzuki-Miyaura coupling , which is widely used to synthesize various biaryl structures. These structures are prevalent in pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry
In medicinal chemistry, the compound’s boronic ester group can be utilized to create new chemical entities with potential therapeutic effects. It’s especially relevant in the design of proteasome inhibitors, which are promising agents in cancer therapy . The fluorine atom’s presence can enhance the biological activity and metabolic stability of these molecules.
Boron Neutron Capture Therapy (BNCT)
The boron-containing compounds are explored for their use in BNCT, a binary cancer treatment method. The compound under discussion, due to its boronic ester functionality, could be developed into a carrier molecule that delivers boron to cancer cells. Upon neutron irradiation, the boron atoms undergo nuclear reactions that destroy the cancer cells .
Polymer Chemistry
In polymer chemistry, the compound can be used to introduce boronate functionalities into polymers. These functionalities can impart unique characteristics, such as self-healing properties or the ability to form dynamic covalent bonds, which are reversible under certain conditions .
Fluorine Chemistry
The fluorine atom in the compound makes it a candidate for the synthesis of fluorinated materials, which are important in several fields, including pharmaceuticals, agrochemicals, and materials science. Fluorine atoms can drastically change the physical and chemical properties of a molecule, leading to increased efficacy or altered pharmacokinetics .
Analytical Chemistry
Lastly, in analytical chemistry, the compound’s boronic ester group can be used to create sensors for the detection of diols, such as sugars. This is due to the boronic acids’ ability to form reversible covalent complexes with diols, which can be monitored using various analytical techniques .
Zukünftige Richtungen
Given the importance of arylamines in various fields, the development of new synthetic methods and applications for compounds like “4-(N-Cyclohexylaminomethyl)-2-fluorophenylboronic acid, pinacol ester” is a promising area of research. The Buchwald–Hartwig reaction, in particular, offers a powerful tool for the synthesis of such compounds .
Eigenschaften
IUPAC Name |
N-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)16-11-10-14(12-17(16)21)13-22-15-8-6-5-7-9-15/h10-12,15,22H,5-9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJIVTQJKZXYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CCCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975419.png)
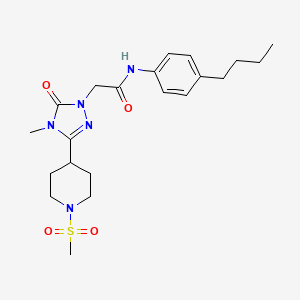
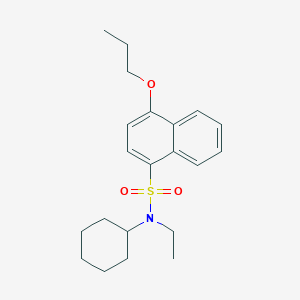
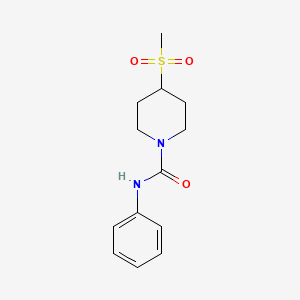
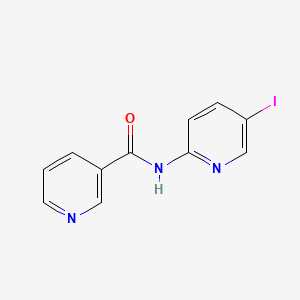
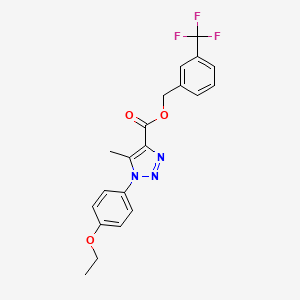

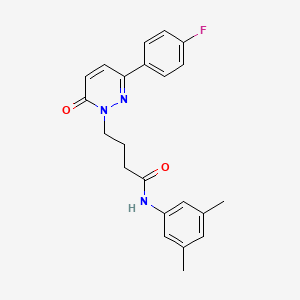
![8-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975432.png)



![N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2975441.png)
